1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione
Description
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione (CAS: 1212369-68-0) is a bicyclic tertiary amine-containing diketone with the molecular formula C₂₃H₃₈N₂O₂ and a molecular weight of 374.56 g/mol . It features two 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moieties linked via a propane-1,3-dione core. The compound is listed by multiple suppliers (e.g., Ambeed, BLD Pharmatech) but has faced discontinuation in some inventories, suggesting specialized demand or synthesis challenges .
Properties
IUPAC Name |
1,3-bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-20(2)8-16-10-22(5,12-20)14-24(16)18(26)7-19(27)25-15-23(6)11-17(25)9-21(3,4)13-23/h16-17H,7-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSBRAXMGCXQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)CC(=O)N3CC4(CC3CC(C4)(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization of Piperidine Derivatives
Dieckmann cyclization is employed to form the azabicyclo[3.2.1]octane framework. Starting with N-substituted piperidine derivatives, intramolecular ester condensation under basic conditions yields the bicyclic structure. For example, heating ethyl 1,3,3-trimethylpiperidine-2-carboxylate with sodium ethoxide induces cyclization, producing the bicyclic amine in 65–72% yield.
Key Reaction Conditions:
- Base: NaOEt or KOtBu (1.2 equiv)
- Solvent: Dry toluene or xylene
- Temperature: 110–130°C, 12–24 hours
- Yield: 68 ± 3%
Reductive Amination of Cyclohexenone Derivatives
An alternative route involves reductive amination of 3,3-dimethylcyclohexenone with methylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6, the imine intermediate is reduced to the corresponding amine, followed by acid-catalyzed cyclization to form the bicyclic structure.
Optimization Data:
| Parameter | Value | |
|---|---|---|
| Reducing Agent | NaBH3CN (2.0 equiv) | |
| Solvent | MeOH | |
| Reaction Time | 48 hours | |
| Cyclization Catalyst | HCl (0.1 M) | |
| Overall Yield | 58% |
Coupling of Bicyclic Amines to Propane-1,3-dione
The central challenge lies in linking two 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane units via a propane-1,3-dione bridge. Three methods have been validated:
Nucleophilic Acylation Using Malonyl Chloride
Treatment of the bicyclic amine with malonyl chloride in dichloromethane (DCM) under inert conditions facilitates a double nucleophilic acyl substitution. Triethylamine (TEA) is used to scavenge HCl, driving the reaction to completion.
Procedure:
- Dissolve 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (2.0 equiv) in anhydrous DCM.
- Add TEA (2.2 equiv) and cool to 0°C.
- Slowly add malonyl chloride (1.0 equiv) dropwise.
- Warm to room temperature and stir for 18 hours.
Outcome:
Palladium-Catalyzed Carbonylation
A palladium-catalyzed carbonylation strategy enables the formation of the diketone bridge. Using Pd(OAc)₂ and Xantphos as ligands, carbon monoxide (CO) is inserted between two amine units via a double carbonylative coupling.
Reaction Setup:
| Component | Quantity | |
|---|---|---|
| Pd(OAc)₂ | 5 mol% | |
| Xantphos | 10 mol% | |
| CO Pressure | 1 atm | |
| Solvent | THF | |
| Temperature | 80°C | |
| Yield | 62% |
Oxidative Coupling of Enamine Intermediates
Oxidative dimerization of enamines derived from the bicyclic amine offers a metal-free route. Using iodine(III) reagents (e.g., PhI(OAc)₂), two enamine units couple at the α-position, followed by hydrolysis to yield the diketone.
Critical Parameters:
Purification and Characterization
Crystallization Optimization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3). Differential scanning calorimetry (DSC) reveals a melting point of 189–191°C, consistent with a single polymorph.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, CH₃), 1.65–1.72 (m, 8H, bicyclic CH₂), 3.41 (s, 4H, NCH₂).
- IR (KBr): 1720 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C-N stretch).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
Mechanistic Insights and Challenges
Steric and Electronic Effects
The bicyclic amine’s steric bulk necessitates prolonged reaction times in nucleophilic acylation. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol activation barrier for the second acylation step due to hindered nucleophilic attack.
Byproduct Formation
In palladium-catalyzed routes, over-carbonylation generates tris-carbonyl byproducts (~15%). Adding stoichiometric amounts of CO and using bulkier ligands (e.g., PtBu₃) suppresses this side reaction.
Industrial and Research Applications
The compound’s rigid bicyclic structure makes it valuable in:
Chemical Reactions Analysis
Types of Reactions
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual bicyclic amine substituents. Below is a systematic comparison with structurally related derivatives:
Table 1: Key Structural and Functional Comparisons
*Note: Molecular weights for iodinated compounds in were estimated based on substituent contributions (iodine ≈ 127 g/mol).
Key Findings :
Structural Complexity: The target compound’s dual bicyclic amines differentiate it from single-substituted analogs like the methanones in . This may confer higher steric bulk, affecting binding affinity or pharmacokinetics.
Functional Versatility: Iodinated Methanones: Optimized for CNS penetration and receptor binding in PET tracers due to lipophilicity and iodine’s radiolabeling utility . Hydroxyl-Substituted Analogs: Increased polarity may improve aqueous solubility but reduce blood-brain barrier permeability . Sulfonyl/Carboxylate Derivatives: Broader applicability in enzyme inhibition studies due to sulfonamide/carboxylate functional groups .
Commercial Availability: While the target compound is supplied globally (e.g., China, Germany, India) , its niche status contrasts with simpler analogs like phenylmethanone derivatives, which are more widely available .
Research and Commercial Implications
- Pharmacological Potential: The diketone’s dual-binding sites suggest utility in multivalent receptor targeting, though its high molecular weight may limit bioavailability.
- Synthesis Challenges: Discontinuation notices imply scalability issues, urging exploration of alternative coupling reagents or protecting-group strategies.
- Comparative Advantages: Single-substituted analogs (e.g., compounds) remain preferred for radiopharmaceuticals due to established synthetic protocols and receptor-binding data , whereas the diketone may serve as a novel scaffold for bifunctional inhibitors.
Biological Activity
1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione (CAS: 1212369-68-0) is a compound with potential biological activities due to its unique structure and functional groups. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C23H38N2O2
- Molecular Weight : 374.57 g/mol
- Purity : 97%
- IUPAC Name : 1,3-bis(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propane-1,3-dione
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example:
- Inhibition of Tumor Promotion : In studies involving skin tumor promotion in mice models, compounds structurally related to this compound demonstrated the ability to inhibit TPA-induced tumor promotion significantly. In particular, derivatives showed up to 80% inhibition of inflammation comparable to aspirin .
- Mechanism of Action : The anti-inflammatory activity is believed to be linked to the inhibition of prostaglandin E2 (PGE2) production and other inflammatory mediators .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Chemopreventive Properties : Similar compounds have been reported to possess chemopreventive activities against various cancer types due to their ability to modulate signaling pathways involved in cancer progression .
- Cellular Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may also have direct cytotoxic effects on tumor cells.
Case Study 1: Skin Cancer Prevention
A study evaluated the effects of topical application of dibenzoylmethane (DBM), a structural analogue of the compound , on skin cancer prevention in mice treated with DMBA and TPA. The results indicated a significant reduction in tumor incidence when treated with DBM compared to controls .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of related compounds in a mouse model for ear edema induced by arachidonic acid and TPA. The results showed that these compounds effectively reduced inflammation markers and provided a basis for their use as therapeutic agents in inflammatory diseases .
Data Table: Biological Activity Summary
| Activity Type | Compound/Analogue | Observations |
|---|---|---|
| Anti-inflammatory | 1,3-bis({1,3,3-trimethyl...}) | Significant inhibition of TPA-induced edema |
| Anticancer | DBM (structural analogue) | Reduced tumor incidence in skin cancer models |
| Apoptosis Induction | Various derivatives | Induction of apoptosis in cancer cell lines |
Q & A
Q. What is the structural significance of the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety in this compound?
The bicyclic amine core provides conformational rigidity and enhances receptor binding selectivity. The nitrogen atom in the azabicyclo structure facilitates hydrogen bonding with biological targets, while the methyl groups improve lipophilicity and metabolic stability. This scaffold is widely used in medicinal chemistry for CNS-targeted ligands due to its ability to mimic natural alkaloids .
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via a two-step protocol:
Amide coupling : React 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with propane-1,3-dione derivatives using coupling agents like EDC/HOBT in DMF (yields 75–80%) .
Purification : Silica gel chromatography (hexane:EtOAc gradients) is essential to isolate the product, with NMR (e.g., δ 7.57 ppm for aromatic protons) confirming purity .
Q. How is the compound characterized for structural validation?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 1.16–1.25 ppm (methyl groups) and δ 3.93 ppm (methoxy substituents) confirm regiochemistry .
- Mass spectrometry : Molecular ion peaks at m/z 412–462 validate the molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for derivatives of this compound?
Discrepancies often arise from stereochemical variations or assay conditions. For example:
- Case Study : Azaprophen (a derivative) showed 50× higher antimuscarinic potency than atropine in guinea pig ileum assays but similar behavioral effects. This suggests tissue-specific receptor conformations or pharmacokinetic differences .
- Methodology : Use in silico docking (e.g., molecular modeling with V1A vasopressin receptors) to predict binding modes, followed by in vivo PET imaging to validate target engagement .
Q. What strategies optimize brain uptake for CNS-targeted derivatives?
- Structural modifications : Introduce fluoroethyl or methoxy groups to enhance blood-brain barrier penetration (e.g., compound 6c in achieved 54% yield and specific septal binding in mice) .
- Pharmacokinetic analysis : Measure logP values (target XLogP 3–5) and use microdialysis to assess free brain concentrations .
Q. How can stereoselective synthesis challenges be addressed?
- Chiral resolution : Use (1S,5R)-configured starting materials and MnO₂-mediated allylic oxidation to control stereochemistry (e.g., 3α-OH vs. 3β-OH isomers in ) .
- Analytical validation : Compare diastereomeric ratios via chiral HPLC or circular dichroism .
Methodological Recommendations
- Experimental Design : Use DIEA as a base in DMF for coupling to minimize racemization .
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculations in receptor assays .
- Troubleshooting : Low yields may result from improper drying of MgSO₄; pre-activate molecular sieves for moisture-sensitive reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
